molecular formula C14H22N2O4S B296848 N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide

N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide

Katalognummer B296848
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: JXCCMJDGXWUWBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide, commonly known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways involved in immune responses. BMS-986165 is a promising drug candidate for the treatment of various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.

Wirkmechanismus

BMS-986165 selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 prevents the downstream activation of STAT proteins, which are involved in the inflammatory response. This results in a reduction in the production of pro-inflammatory cytokines and a decrease in immune cell activation.
Biochemical and Physiological Effects
In preclinical studies, BMS-986165 has been shown to effectively reduce disease severity in several autoimmune disease models, including psoriasis, lupus, and inflammatory bowel disease. BMS-986165 has also been shown to reduce inflammation and improve clinical outcomes in models of graft-versus-host disease and multiple sclerosis. These effects are likely due to the inhibition of pro-inflammatory cytokine production and immune cell activation.

Vorteile Und Einschränkungen Für Laborexperimente

BMS-986165 is a promising drug candidate for the treatment of autoimmune diseases. Its selective inhibition of the TYK2 enzyme offers a unique mechanism of action that may provide superior efficacy and safety compared to currently available therapies. However, as with all drug candidates, there are limitations to its use in lab experiments. For example, BMS-986165 may have off-target effects that could affect the interpretation of experimental results. Additionally, the optimal dosing and administration of BMS-986165 may vary depending on the disease being treated and the patient population.

Zukünftige Richtungen

There are several potential future directions for the study of BMS-986165. One area of interest is the evaluation of its safety and efficacy in clinical trials for the treatment of various autoimmune diseases. Additionally, further preclinical studies may be needed to fully elucidate the mechanism of action of BMS-986165 and its potential off-target effects. Other potential future directions include the evaluation of BMS-986165 in combination with other therapies and the exploration of its potential use in other disease areas, such as cancer.

Synthesemethoden

The synthesis of BMS-986165 involves several steps, starting with the reaction of 4-methoxy(methylsulfonyl)aniline with butyl bromide to form N-butyl-4-methoxy(methylsulfonyl)aniline. This intermediate is then reacted with ethyl chloroacetate to form N-butyl-2-(4-methoxy(methylsulfonyl)anilino)acetate, which is subsequently hydrolyzed to form BMS-986165.

Wissenschaftliche Forschungsanwendungen

BMS-986165 has been extensively studied in preclinical models of autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease. In these models, BMS-986165 has been shown to effectively reduce disease severity and improve clinical outcomes. These findings have led to the initiation of several clinical trials to evaluate the safety and efficacy of BMS-986165 in humans.

Eigenschaften

Molekularformel

C14H22N2O4S

Molekulargewicht

314.4 g/mol

IUPAC-Name

N-butyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C14H22N2O4S/c1-4-5-10-15-14(17)11-16(21(3,18)19)12-6-8-13(20-2)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,15,17)

InChI-Schlüssel

JXCCMJDGXWUWBK-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C

Kanonische SMILES

CCCCNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.